molecular formula C11H20N2O B7967537 1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone

1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone

Cat. No.: B7967537
M. Wt: 196.29 g/mol
InChI Key: VBNKSGSZCQBBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone (CAS 1268519-81-8) is a chemical compound featuring the 1,9-diazaspiro[5.5]undecane scaffold, recognized in medicinal chemistry as a privileged structure for designing novel therapeutics . This high-value scaffold is extensively investigated for its potential in treating a wide spectrum of disorders, including obesity, chronic pain, cardiovascular conditions, and various psychotic and immune system disorders . Researchers value this core structure for its versatility in drug discovery. Specifically, analogs of the 1,9-diazaspiro[5.5]undecane scaffold have demonstrated potent biological activity as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis . Certain compounds within this class have shown impressive IC50 values in the low nanomolar range for both ACC1 and ACC2 isoforms, making them promising candidates for the development of treatments for obesity and type 2 diabetes mellitus . Furthermore, this diazaspiro framework is utilized in the development of ligands for central nervous system (CNS) targets, such as dopamine receptors, aiding in the study of neurological pathways and the development of receptor-selective compounds . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-10(14)13-9-3-2-4-11(13)5-7-12-8-6-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNKSGSZCQBBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Catalysis

Solvent polarity significantly impacts cyclization efficiency. Polar aprotic solvents like DMF stabilize transition states, whereas nonpolar solvents (e.g., toluene) favor intramolecular reactions by reducing intermolecular interactions. Catalytic amounts of iodine or Lewis acids (e.g., ZnCl₂) further improve cyclization yields by 10–15%.

Temperature and pH Control

Cyclization at elevated temperatures (100–120°C) accelerates ring closure but risks decomposition. A pH range of 8–9 is optimal for amine deprotonation without hydrolyzing intermediates.

Analytical Characterization

Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct singlet at δ 2.1–2.3 ppm for the acetyl group and multiplets at δ 3.4–3.8 ppm for spirocyclic protons.

  • MS (ESI+) : Molecular ion peak at m/z 196.29 [M+H]⁺.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) typically shows ≥95% purity for optimized protocols.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation or incomplete cyclization generates impurities such as linear diamines or mono-cyclized intermediates. These are addressed via:

  • Chromatographic purification : Silica gel chromatography with ethyl acetate/methanol eluents.

  • Crystallization : Recrystallization from ethanol/water mixtures.

Scalability Issues

Industrial-scale synthesis faces challenges in maintaining stereochemical integrity. Continuous flow reactors improve heat and mass transfer, enabling kilogram-scale production with ≤5% yield loss .

Chemical Reactions Analysis

1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the spirocyclic core are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or methanol.

Scientific Research Applications

Medicinal Chemistry

1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone has demonstrated potential in various therapeutic areas:

  • Obesity Treatment : Research indicates that compounds based on the diazaspiro framework can inhibit acetyl CoA carboxylase and antagonize neuropeptide Y, contributing to weight management strategies .
  • Central Nervous System Disorders : The compound shows promise as an antagonist for orexin receptors, which play a crucial role in regulating sleep-wake cycles .

The biological activities associated with this compound include:

  • Inhibition of Enzymes : It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound interacts with various receptors, potentially leading to therapeutic effects against disorders such as obesity and sleep disturbances .

Industrial Applications

In addition to its medicinal applications, this compound can be utilized in:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of new drugs.
  • Material Science : The compound may contribute to the development of novel materials due to its unique structural properties .

Case Study 1: Treatment of Obesity

A study highlighted the effectiveness of diazaspiro compounds in treating obesity by targeting glucocorticoid hormones. Inhibiting 11β-hydroxysteroid dehydrogenase type 1 was identified as a mechanism through which these compounds can manage metabolic syndrome-related disorders .

Case Study 2: CNS Disorders

Research on orexin receptor antagonists demonstrated that compounds with the diazaspiro structure could modulate sleep patterns effectively. However, pharmacokinetic studies indicated that while some derivatives showed promise in vitro, their performance in vivo was less favorable due to high clearance rates .

Mechanism of Action

The mechanism of action of 1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone involves its interaction with molecular targets such as receptors or enzymes. For example, in the treatment of sleep disorders, it acts as an antagonist for orexin receptors, thereby modulating the sleep-wake cycle. The compound binds to the receptors, preventing the natural ligand from activating them, which leads to the desired therapeutic effect .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparisons

The spirocyclic diazaspiro framework allows for systematic modifications that influence physicochemical properties and bioactivity. Below is a structural and functional comparison with related compounds:

Table 1: Structural and Functional Comparison of Selected Diazaspiro Compounds
Compound Name Molecular Formula Substituents Key Structural Features Biological Activity/Application
1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone C₁₁H₁₈N₂O Ethanone at position 1 1,9-diaza core; rigid spiro conformation Obesity, pain, immune modulation
1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethanone C₁₁H₁₈N₂O Ethanone at position 1 1,4-diaza core; altered nitrogen spacing Limited data; potential CNS activity
3,9-Diazaspiro[5.5]undec-3-yl(phenyl)methanone C₁₆H₂₀N₂O Benzoyl at position 3 3,9-diaza core; aromatic substitution Unspecified; likely receptor-targeted
1-(1,9-Diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoroethanone C₁₁H₁₇F₃N₂O Trifluoroacetyl at position 1 Fluorine-enhanced lipophilicity Enhanced metabolic stability
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate C₁₄H₂₆N₂O₂ tert-Butyl ester at position 1 Bulky protective group Prodrug strategy; improved solubility
Key Observations:
  • Diaza Core Position : The 1,9-diaza arrangement (as in the target compound) offers optimal spatial alignment for receptor binding compared to 1,4- or 3,9-diaza variants, which may disrupt hydrogen-bonding networks .
  • Substituent Effects: The ethanone group at position 1 provides an electron-withdrawing effect, enhancing dipole interactions. Fluorination (e.g., trifluoroethanone) increases lipophilicity, improving blood-brain barrier penetration .
  • Bulk and Solubility : tert-Butyl esters (e.g., ) mask polar groups, enhancing bioavailability, whereas hydrochloride salts (e.g., ) improve aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Property This compound 1,4-Diaza Analog () Trifluoroethanone ()
Molecular Weight 194.28 g/mol 194.28 g/mol 254.27 g/mol
logP (Predicted) 1.2 1.5 2.8
Water Solubility Moderate Low Low
Metabolic Stability Moderate (prone to acyl migration) High High (fluorine stabilization)

Biological Activity

1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone is a compound belonging to the diazaspiro class, characterized by its unique spirocyclic structure that includes two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities. The presence of a carbonyl group in its structure enhances its reactivity and interaction with biological systems, making it a candidate for various pharmacological studies.

Structure and Synthesis

The molecular formula of this compound is C11H20N2OC_{11}H_{20}N_{2}O, with a molecular weight of approximately 196.3 g/mol. The synthesis typically involves constructing the spirocyclic core followed by functionalization to introduce the ethanone moiety. Various synthetic routes have been reported, emphasizing the versatility of this compound in drug design .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Therapeutic Applications:

  • Obesity and Metabolic Disorders: Compounds in the diazaspiro family have shown potential in treating obesity and related metabolic disorders by modulating pathways involved in energy homeostasis .
  • Pain Management: The compound may possess analgesic properties, potentially acting on pain pathways similar to opioid mechanisms .
  • Neurological Disorders: Its interaction with orexin receptors indicates potential use in managing sleep disorders and other neurological conditions .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Orexin Receptors: By acting as an antagonist at orexin receptors, it modulates the sleep-wake cycle, providing therapeutic benefits for sleep disorders .
  • Cancer Pathways: Similar diazaspiro compounds have been noted for their ability to inhibit geranylgeranyltransferase I, which is implicated in cancer cell proliferation, suggesting potential applications in oncology .

Case Studies

Several studies highlight the biological relevance of diazaspiro compounds:

  • Study on Pain Management: A study evaluated the analgesic effects of diazaspiro compounds in animal models. Results indicated that certain derivatives showed significant pain relief comparable to traditional analgesics but with a different side effect profile .
  • Obesity Treatment Trials: Clinical trials exploring the effects of diazaspiro compounds on weight management revealed promising results, indicating their potential role as modulators of appetite and energy expenditure .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

Property Details
Molecular FormulaC11H20N2OC_{11}H_{20}N_{2}O
Molecular Weight196.3 g/mol
Therapeutic UsesObesity treatment, pain management
Mechanism of ActionOrexin receptor antagonist
Potential Side EffectsVaries; requires further investigation

Q & A

What synthetic strategies are recommended for 1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of spirocyclic compounds like this compound requires careful optimization of ring-closing reactions. A one-step synthesis approach using reductive amination or cyclocondensation is often preferred. For example, diazaspiro cores can be constructed via intramolecular cyclization of linear precursors containing amine and ketone functionalities. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalysts (e.g., Pd/C for hydrogenation) significantly impact yields. Use high-resolution mass spectrometry (HRMS) and NMR to verify intermediate structures .

How should researchers validate the structural integrity of this compound, particularly its spirocyclic conformation?

Basic Research Focus
Structural confirmation relies on a combination of NMR spectroscopy (1H, 13C, and 2D techniques like COSY and NOESY) to resolve overlapping signals from the spiro ring system. X-ray crystallography is critical for unambiguous confirmation of the spirocyclic geometry, as seen in related diazaspiro compounds . For example, the dihedral angles between the two rings in the spiro system should align with computational models (e.g., DFT calculations).

What in vivo models are suitable for evaluating the pharmacological activity of this compound derivatives?

Advanced Research Focus
The spontaneously hypertensive rat (SHR) model is widely used for testing antihypertensive activity, as demonstrated in structurally similar 1-oxa-4,9-diazaspiro compounds. Subcutaneous administration followed by telemetric blood pressure monitoring provides robust data. Ensure dose-response curves are established (e.g., 1–30 mg/kg) and compare to positive controls like prazosin (α1-adrenoceptor antagonist) .

How can conflicting data on bioactivity between in vitro and in vivo studies be resolved?

Advanced Research Focus
Discrepancies often arise from differences in metabolic stability, bioavailability, or off-target effects. Cross-validate findings using:

  • Tissue-specific assays (e.g., isolated aortic rings for α1-adrenoceptor blockade).
  • Pharmacokinetic studies (e.g., LC-MS/MS to measure plasma and tissue concentrations).
  • Metabolite profiling to identify active or inhibitory derivatives. For example, N-dealkylation of the diazaspiro ring may reduce efficacy .

What role do substituents on the diazaspiro core play in modulating solubility and target affinity?

Advanced Research Focus
Substituents like alkyl groups or aromatic moieties at the 9-position significantly alter physicochemical properties and bioactivity. For instance:

  • Hydrophobic groups (e.g., benzyl) enhance membrane permeability but reduce aqueous solubility (logP >3).
  • Polar groups (e.g., hydroxyl) improve solubility but may decrease CNS penetration.
    Use quantitative structure-activity relationship (QSAR) models to predict logP, pKa, and solubility. Experimental validation via shake-flask methods (UV spectrophotometry) is critical .

Which analytical techniques are most effective for characterizing metabolic pathways of this compound?

Advanced Research Focus
High-resolution mass spectrometry (HRMS) paired with hydrogen-deuterium exchange (HDX) or stable isotope labeling can track metabolic transformations. For example, hydroxylation or N-oxidation of the diazaspiro ring generates distinct fragmentation patterns. In vitro microsomal assays (e.g., human liver microsomes + NADPH) identify phase I metabolites, while glucuronidation/sulfation assays assess phase II metabolism .

How can researchers address low yields in spirocyclic ring formation during synthesis?

Basic Research Focus
Low yields often stem from competing side reactions (e.g., oligomerization). Mitigation strategies include:

  • Dilution techniques to favor intramolecular cyclization over intermolecular reactions.
  • Microwave-assisted synthesis to reduce reaction time and improve selectivity.
  • Protecting groups (e.g., Boc for amines) to stabilize intermediates. Monitor reaction progress via TLC or LC-MS .

What computational tools are recommended for predicting the biological targets of this compound?

Advanced Research Focus
Leverage molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to predict binding affinities for targets like GPCRs or ion channels. Validate predictions with surface plasmon resonance (SPR) or radioligand binding assays . For example, α1-adrenoceptor binding can be quantified using [³H]prazosin displacement assays .

How do stereochemical variations in the diazaspiro core influence pharmacological activity?

Advanced Research Focus
Stereochemistry at the spiro junction can drastically alter target engagement. Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each isomer in functional assays. For instance, (R)-configured analogs may show 10-fold higher α1-adrenoceptor affinity than (S)-isomers .

What strategies are advised for improving the metabolic stability of this compound?

Advanced Research Focus
Modify metabolically labile sites (e.g., N-methylation to block oxidative deamination) or introduce fluorine atoms to slow CYP450-mediated degradation. Use cryopreserved hepatocytes to assess intrinsic clearance and identify vulnerable positions. Deuterium incorporation at susceptible C-H bonds (deuterium isotope effect) can prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.